molecular formula C22H27N5O2S B14979545 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B14979545
M. Wt: 425.5 g/mol
InChI Key: MHVPTYKBEYHSSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents such as 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and function .

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O2S/c1-6-23-22-24-17(5)13-21(26-22)25-18-7-9-19(10-8-18)27-30(28,29)20-12-15(3)14(2)11-16(20)4/h7-13,27H,6H2,1-5H3,(H2,23,24,25,26)

InChI Key

MHVPTYKBEYHSSW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C

Origin of Product

United States

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